molecular formula C16H17BrN2O2 B2935741 Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate CAS No. 119935-37-4

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate

Cat. No.: B2935741
CAS No.: 119935-37-4
M. Wt: 349.228
InChI Key: NLBCFSCFNDCVCB-UHFFFAOYSA-N
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Description

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate is a compound of notable interest due to its structural properties and potential applications in various fields of scientific research. It features a combination of functional groups that make it a versatile candidate for chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate can be approached through a multi-step organic synthesis. One common method involves the initial formation of an intermediate benzylamine derivative through a nucleophilic substitution reaction. This is followed by esterification of the amino acid using methyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the production might leverage continuous flow reactions for higher yield and purity. Reactants are fed into a reaction chamber under controlled conditions such as temperature, pressure, and pH, often facilitated by a catalyst to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate undergoes several types of reactions:

  • Oxidation: It can be oxidized to form N-oxide derivatives under the influence of strong oxidizing agents.

  • Reduction: The compound may be reduced to amines using common reducing agents like lithium aluminum hydride.

  • Substitution: Both nucleophilic and electrophilic substitutions are feasible due to the presence of aromatic rings and heteroatoms.

Common Reagents and Conditions

Oxidation reactions typically use reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid under acidic conditions. Reduction reactions might use lithium aluminum hydride or catalytic hydrogenation. Substitution reactions could involve various halogenating agents or nucleophiles, depending on the desired product.

Major Products Formed

The products formed from these reactions vary:

  • Oxidation: N-oxide derivatives.

  • Reduction: Primary amines.

  • Substitution: Substituted aromatic compounds, potentially leading to derivatives with altered biological activity.

Scientific Research Applications

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate finds use in multiple research domains:

  • Chemistry: As a building block for synthesizing complex organic molecules, exploring reaction mechanisms.

  • Biology: Investigating its interaction with biomolecules, serving as a ligand in protein-binding studies.

  • Medicine: Potential precursor for drug development, particularly for compounds targeting neurological pathways.

  • Industry: Used in the development of advanced materials with specific electronic or photonic properties.

Comparison with Similar Compounds

In comparison with similar compounds, Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate stands out due to its unique substitution pattern on the aromatic ring, which can significantly affect its reactivity and biological activity. Other similar compounds may include:

  • Methyl 2-[[(2-amino-4-bromophenyl)-phenylmethyl]amino]acetate: Subtle changes in the bromine position alter its properties.

  • Methyl 2-[[(2-amino-5-chlorophenyl)-phenylmethyl]amino]acetate: Variation in the halogen can affect its reactivity and interaction with biological targets.

  • Ethyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate: Changes in the ester group influence its pharmacokinetic properties.

By comparing these compounds, the distinct structural features and their impacts on function and reactivity highlight the versatility and potential of this compound in research and application.

Properties

IUPAC Name

methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-21-15(20)10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)18/h2-9,16,19H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBCFSCFNDCVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327878
Record name methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

119935-37-4
Record name methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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